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Compound of Interest

Compound Name: 2-(4-tert-Butylphenyl)ethylamine

Cat. No.: B1272192

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic characterization of 2-(4-tert-
Butylphenyl)ethylamine and compares its spectral properties with two structurally related
phenethylamine derivatives: Phenethylamine and 4-Methylphenethylamine. The data presented
herein is essential for the unambiguous identification and quality control of these compounds in
a research and drug development setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-(4-tert-
Butylphenyl)ethylamine and its analogs. Data for 2-(4-tert-Butylphenyl)ethylamine was
predicted using advanced spectral simulation software to provide a reliable reference where
experimental data is not readily available.

Table 1: *H NMR Spectroscopic Data (Predicted/Experimental, 400 MHz, CDCls)
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Chemical Shift Lo . .
Compound Multiplicity Integration Assignment
(3) ppm
2-(4-tert-
Butylphenylethyl  7.32 d 2H Ar-H
amine
7.15 d 2H Ar-H
2.95 t 2H -CH2-NH:2
2.75 t 2H Ar-CHa-
1.31 s 9H -C(CHs)s
1.15 brs 2H -NH:z
Phenethylamine 7.35-7.20 m 5H Ar-H
2.98 t 2H -CH2-NH:2
2.77 t 2H Ar-CHz-
1.40 S 2H -NH:z
4-
Methylphenethyl 7.10 d 2H Ar-H
amine
7.05 d 2H Ar-H
2.93 t 2H -CHz2-NH:2
2.70 t 2H Ar-CHa-
2.30 s 3H Ar-CHs
1.35 S 2H -NH:z

Table 2: 13C NMR Spectroscopic Data (Predicted/Experimental, 100 MHz, CDCI5)
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Compound

Chemical Shift (6) ppm

Assignment

2-(4-tert-
Butylphenyl)ethylamine

1495

Ar-C (quaternary)

136.0 Ar-C (quaternary)

128.0 Ar-CH

125.5 Ar-CH

43.0 -CH2-NH:2

38.0 Ar-CHa-

345 -C(CHs3)s

315 -C(CHs)s

Phenethylamine 139.5 Ar-C (quaternary)
129.0 Ar-CH

128.8 Ar-CH

126.5 Ar-CH

43.5 -CH2-NH:2

39.5 Ar-CHa-

4-Methylphenethylamine 136.0 Ar-C (quaternary)

135.5 Ar-C (quaternary)
129.5 Ar-CH

129.0 Ar-CH

43.2 -CH2-NH:z

39.0 Ar-CHz-

21.0 Ar-CHs

Table 3: Infrared (IR) Spectroscopy Data
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Compound

Absorption Peak (cm™)

Functional Group

2-(4-tert-
Butylphenyl)ethylamine

3380-3250 (broad)

N-H stretch (amine)

3050-3000 Ar C-H stretch
2960-2850 Aliphatic C-H stretch
1615, 1515 C=C stretch (aromatic)
830 p-disubstituted benzene

Phenethylamine

3370-3280 (broad)

N-H stretch (amine)

3080-3020

Ar C-H stretch

2930-2850

Aliphatic C-H stretch

1605, 1495, 1455

C=C stretch (aromatic)

750, 700

Monosubstituted benzene

4-Methylphenethylamine

3360-3290 (broad)

N-H stretch (amine)

3030-3000 Ar C-H stretch
2950-2850 Aliphatic C-H stretch
1610, 1515 C=C stretch (aromatic)
810 p-disubstituted benzene

Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)
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Compound Molecular lon (M*) Base Peak Major Fragments
2-(4-tert-
Butylphenyl)ethylamin 177 162 147,132, 91, 57
e
Phenethylamine 121 91 92, 77, 65, 30
4-
135 105 120, 91, 77, 30

Methylphenethylamine

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 400 MHz NMR spectrometer.

o Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.7 mL of
deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard.

e 1H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a
relaxation delay of 1.0 s, and 16 transients.

e 13C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240
ppm, a relaxation delay of 2.0 s, and 1024 transients. Proton decoupling was applied during
the acquisition.

o Data Processing: The raw data was Fourier transformed, and the resulting spectra were
phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative
to TMS.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond
attenuated total reflectance (ATR) accessory.
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Sample Preparation: A small amount of the neat liquid or solid sample was placed directly
onto the ATR crystal.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm~1 with a
resolution of 4 cm~1. A total of 32 scans were co-added to improve the signal-to-noise ratio. A
background spectrum of the clean ATR crystal was recorded prior to the sample
measurement and automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum is presented as transmittance (%) versus
wavenumber (cm~1).

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an
electron ionization (EIl) source.

Sample Preparation: The sample was dissolved in a suitable volatile solvent (e.g., methanol
or dichloromethane) to a concentration of approximately 1 mg/mL.

GC Conditions: A 1 pL aliguot of the sample solution was injected into the GC. A non-polar
capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 um film thickness) was used. The
oven temperature was programmed with an initial hold at 50°C for 2 minutes, followed by a
ramp to 280°C at a rate of 10°C/min, and a final hold for 5 minutes. Helium was used as the
carrier gas at a constant flow rate of 1 mL/min.

MS Conditions: The EIl source was operated at 70 eV. The mass spectrometer was scanned
over a mass range of m/z 40-550.

Data Processing: The total ion chromatogram (TIC) and the mass spectrum of the peak of
interest were obtained. The mass spectrum is presented as relative intensity versus mass-to-
charge ratio (m/z).

Visualizations
Experimental Workflow for Spectroscopic
Characterization
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of a research compound.

Sample Preparation
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(e.g., 2-(4-tert-Butylphenyl)ethylamine)

Spectroscopic Analysis
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Caption: Workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Characterization of 2-(4-tert-
Butylphenyl)ethylamine: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available
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ethylamine-by-spectroscopy]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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